molecular formula C16H22N4O2S2 B2456656 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE CAS No. 1448123-36-1

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B2456656
CAS No.: 1448123-36-1
M. Wt: 366.5
InChI Key: SARKNNRIOLEIKI-UHFFFAOYSA-N
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Description

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of several functional groups, including a pyrazine ring, a piperidine ring, and a thiophene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the pyrazine and piperidine intermediates separately. These intermediates are then coupled using a suitable linker, such as a sulfonamide group, under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds with pyrazine and piperidine rings. Examples include:

  • N-(pyrazin-2-yl)piperidine-4-carboxamide
  • 5-ethyl-N-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
  • N-(pyrazin-2-yl)piperidine-4-sulfonamide

Uniqueness

What sets 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets and improve its stability under various conditions, making it a valuable compound for research and development .

Properties

IUPAC Name

5-ethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-2-14-3-4-16(23-14)24(21,22)19-11-13-5-9-20(10-6-13)15-12-17-7-8-18-15/h3-4,7-8,12-13,19H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKNNRIOLEIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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